molecular formula C20H22N4O7S B14638807 [2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate CAS No. 53186-64-4

[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B14638807
CAS No.: 53186-64-4
M. Wt: 462.5 g/mol
InChI Key: CFTSWYJTZCVVBQ-UHFFFAOYSA-N
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Description

[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of [2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate involves several steps. The synthetic route typically starts with the preparation of the purine derivative, followed by the formation of the furodioxolane ring system. The final step involves the sulfonation of the methyl group with 4-methylbenzenesulfonyl chloride under basic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The purine moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the purine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the purine moiety can interact with enzymes involved in nucleotide metabolism, while the furodioxolane ring system may interact with proteins involved in cellular signaling pathways. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and furodioxolane-containing molecules. Compared to these compounds, [2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

    Adenosine: A purine nucleoside involved in various biological processes.

    Ribavirin: An antiviral drug with a purine-like structure.

    Furosemide: A diuretic with a furodioxolane ring system.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

53186-64-4

Molecular Formula

C20H22N4O7S

Molecular Weight

462.5 g/mol

IUPAC Name

[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22N4O7S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)24-10-23-14-17(24)21-9-22-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H,21,22,25)

InChI Key

CFTSWYJTZCVVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C4N=CNC5=O)OC(O3)(C)C

Origin of Product

United States

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